5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability compared to other thiazole derivatives
Properties
Molecular Formula |
C10H7F3N2S |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |
InChI Key |
QXDUNUVEWNDBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
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